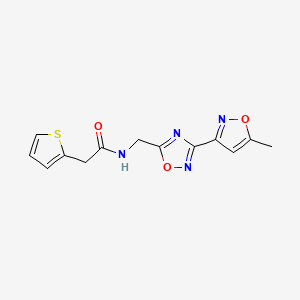
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a thiophenyl acetamide structure. Its molecular formula is C15H14N4O3 with a molecular weight of approximately 298.302 g/mol. The presence of these heterocycles is believed to contribute significantly to its biological properties.
Anticancer Properties
Research has indicated that compounds within the same family as this compound exhibit notable anticancer activities. For instance, derivatives containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds induced apoptosis in fibrosarcoma (HT-1080) and breast cancer (MCF-7) cells through caspase activation and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-1080 | 19.56 | Apoptosis via caspase activation |
| MCF-7 | Varies | Cell cycle arrest |
| A549 | Varies | Induction of apoptosis |
The specific mechanism of action for this compound remains under investigation; however, it is hypothesized to involve interactions with key signaling pathways that regulate cell proliferation and survival.
Antibacterial Activity
In addition to anticancer properties, preliminary studies suggest antibacterial potential. Compounds with similar structures have been evaluated for their activity against various bacterial strains. For example, derivatives of 1,3,4-oxadiazoles have shown promising results against both Gram-positive and Gram-negative bacteria .
The proposed mechanism of action for this compound involves binding to specific molecular targets within cells. The structural features such as the oxadiazole and isoxazole rings are believed to enhance binding affinity to enzymes or receptors involved in critical biochemical pathways. This interaction may modulate cellular functions leading to the observed biological effects .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced biological activity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins. These studies help elucidate how structural variations influence biological activity .
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-5-10(16-19-8)13-15-12(20-17-13)7-14-11(18)6-9-3-2-4-21-9/h2-5H,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCVNCRADIJHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














